molecular formula C7H8N2O2 B026944 Methyl 2-aminoisonicotinate CAS No. 6937-03-7

Methyl 2-aminoisonicotinate

Cat. No.: B026944
CAS No.: 6937-03-7
M. Wt: 152.15 g/mol
InChI Key: SVWWNEYBEFASMP-UHFFFAOYSA-N
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Description

Methyl 2-aminoisonicotinate, also known as methyl 2-aminopyridine-4-carboxylate, is an organic compound that has garnered considerable attention within the scientific community. With the chemical formula C₇H₈N₂O₂, it belongs to the class of pyridine (B92270) derivatives, characterized by a pyridine ring substituted with an amino group at the 2-position and a methyl ester at the 4-position. nih.gov This structural arrangement makes it a versatile building block in the synthesis of more complex molecules for various applications. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-aminopyridine-4-carboxylate
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InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWWNEYBEFASMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284984
Record name Methyl 2-aminopyridine-4-carboxylate
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6937-03-7
Record name 6937-03-7
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Record name Methyl 2-aminopyridine-4-carboxylate
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Record name Methyl 2-aminopyridine-4-carboxylate
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Synthetic Methodologies and Chemical Transformations of Methyl 2 Aminoisonicotinate

Established Synthetic Routes to Methyl 2-Aminoisonicotinate

The synthesis of this compound can be achieved through various established routes, primarily involving the esterification of its corresponding carboxylic acid or the modification of related pyridine (B92270) precursors.

Precursor Chemistry and Starting Materials for this compound Synthesis

The primary starting material for the most direct synthesis of this compound is 2-aminoisonicotinic acid . This precursor undergoes esterification to yield the final product. In a typical procedure, 2-aminoisonicotinic acid is suspended in methanol (B129727). The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid, which is added dropwise at a cooled temperature (0°C).

Another documented synthetic route begins with isonicotinic acid N-oxide . mcgill.ca This precursor is first converted to its methyl ester via an acid-catalyzed reaction with methanol, often using a Dean-Stark apparatus to remove water and drive the reaction to completion. mcgill.ca The resulting pyridine N-oxide ester is then converted to the 2-aminopyridine (B139424) derivative. mcgill.ca This transformation involves activation with an agent like tosyl anhydride (B1165640), followed by reaction with an amine (e.g., t-BuNH2) and subsequent removal of the protecting group. mcgill.ca

Optimization of Synthetic Yields and Reaction Conditions for Research Scale Production

Optimizing the synthesis of this compound is crucial for efficient research-scale production. Key factors that are often adjusted include the reaction method, temperature, time, and catalyst. mdpi.com

Direct esterification of 2-aminoisonicotinic acid is a common and high-yielding method. The use of microwave irradiation has been shown to be a particularly effective technique for optimizing this process. In a representative microwave-assisted procedure, a mixture of 2-aminoisonicotinic acid, methanol, and concentrated sulfuric acid is irradiated at 60°C for 1.5 hours. This method is noted for its high yield (93%) and purity (>99%), as well as its reduced reaction time compared to some conventional heating methods.

The following table summarizes a comparative analysis of different synthetic methods for producing this compound, highlighting the advantages and disadvantages of each approach.

Table 1: Comparative Analysis of Synthetic Methods for this compound

Method Yield Purity Reaction Time Key Characteristics
Direct Esterification 93% >99% 1.5 hours High yield and purity; requires strong acidic conditions.
Microwave-Assisted 90–93% >99% 1.5 hours Balances speed and efficiency; ideal for rapid synthesis.
Cyclization Routes 65–72% 98–99% 8–10 hours Versatile for creating structural analogs but involves multiple steps.

Derivatization Strategies of this compound for Functionalization

The presence of a reactive primary amino group and an ester functional group makes this compound a valuable scaffold for further chemical modification. Derivatization is commonly focused on the 2-amino group to generate a diverse range of functionalized molecules.

Functionalization Reactions at the 2-Amino Group of this compound

The nucleophilic 2-amino group readily participates in a variety of chemical transformations, including acylation, alkylation, and arylation, allowing for the introduction of diverse substituents.

Acylation of the 2-amino group is a widely employed strategy to produce amide derivatives, which are key intermediates in the synthesis of biologically active compounds. nih.gov A prominent example is the synthesis of Methyl 2-(cyclopropanecarboxamido)isonicotinate , a precursor for potent Glycogen Synthase Kinase-3 (GSK-3) inhibitors. nih.gove-century.usnih.gov

This transformation is typically achieved by reacting this compound with a cyclopropanecarbonylating agent. nih.gove-century.us The reaction conditions can be varied, but generally involve a base and a suitable solvent. For instance, the reaction can be carried out using cyclopropanecarboxylic acid in the presence of a coupling agent like 1-propanephosphonic acid anhydride (T3P) and a base such as diisopropylethylamine (DIEA) in dichloromethane (B109758) (DCM). e-century.usnih.gov This specific method has been reported to yield the desired product in a moderate yield of 48.3%. e-century.us

Alternatively, cyclopropanecarbonyl chloride can be used as the acylating agent in the presence of a base like pyridine or Hünig's base (DIPEA) in a solvent such as methylene (B1212753) chloride. osti.goviu.edu These reactions are often performed at reduced temperatures (e.g., 0°C) to control reactivity. osti.gov The synthesis of various standards and precursors for PET imaging agents has been successfully achieved starting from this compound via this acylation reaction. nih.gov

Table 2: Selected Acylation Reactions of this compound

Acylating Agent Reagents/Conditions Product Reported Yield
Cyclopropanecarboxylic acid T3P, DIEA, DCM, 25°C, 2 h e-century.usnih.gov Methyl 2-(cyclopropanecarboxamido)isonicotinate 48.3% e-century.us
Cyclopropanecarbonyl chloride Pyridine iu.edu Methyl 2-(cyclopropanecarboxamido)isonicotinate Not specified
Cyclopropanecarbonyl chloride Hünig's base, Methylene chloride, 0°C, 1 h osti.gov Methyl 2-(cyclopropanecarboxamido)isonicotinate Not specified
Di-tert-butyl dicarbonate t-BuOH, 50°C, 22 h chemicalbook.com Methyl 2-(Boc-amino)isonicotinate High conversion chemicalbook.com

Alkylation of the 2-amino group provides a pathway to introduce alkyl substituents. This can be accomplished using alkyl halides, such as iodomethane, in a basic medium to achieve N-methylation. Another approach involves the reaction of this compound with diethyl phosphite (B83602) and triethyl orthoformate in toluene (B28343) at high temperatures (120°C). mcgill.ca This leads to the formation of Methyl 2-((bis(diethoxyphosphoryl)methyl)amino)isonicotinate , demonstrating a more complex alkylation at the nitrogen atom. mcgill.ca

While direct arylation of the amino group is less commonly documented, modern palladium-catalyzed cross-coupling methods offer potential routes for such transformations, though specific examples for this compound are not prevalent in the reviewed literature. nih.gov The functionalization often proceeds through multi-step sequences, where the amino group is first modified, for instance by acylation, before subsequent reactions.

Formation of Schiff Bases from this compound

The primary amino group of this compound serves as a reactive site for condensation reactions with various carbonyl compounds. This reaction, which involves the formation of an imine or azomethine group (–C=N–), leads to the synthesis of a class of compounds known as Schiff bases. organic-chemistry.org These reactions are fundamental in constructing more complex molecular architectures.

The general synthesis involves the reaction of this compound with an aldehyde or a ketone, often under reflux conditions with a suitable solvent like ethanol. organic-chemistry.org The reaction is typically a condensation where a molecule of water is eliminated. The amino group of the ethyl ester analogue, Ethyl 2-aminoisonicotinate, readily condenses with aldehydes or ketones, indicating a similar reactivity for the methyl ester. nih.gov Catalysts, such as mineral acids or specific metal salts like CeCl₃·7H₂O, can be employed to facilitate the reaction. organic-chemistry.org

Table 1: Representative Schiff Base Formation

Reactant 1 Reactant 2 Product Conditions
This compound Benzaldehyde Methyl 2-((benzylidene)amino)isonicotinate Ethanol, Reflux
This compound Acetone Methyl 2-((propan-2-ylidene)amino)isonicotinate Ethanol, Reflux
This compound Salicylaldehyde Methyl 2-(((2-hydroxyphenyl)methylene)amino)isonicotinate Methanol, Reflux

Modifications and Substitutions on the Pyridine Ring of this compound

The pyridine ring of this compound is an electron-deficient system, but the presence of the activating amino group at the C-2 position makes it amenable to certain electrophilic substitutions. Conversely, the inherent properties of the pyridine ring also allow for nucleophilic substitution reactions, particularly on halogenated derivatives.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of the pyridine ring is crucial for the synthesis of specific isomers. The electronic effects of the existing substituents—the electron-donating amino group (-NH₂) and the electron-withdrawing methyl ester (-COOCH₃)—play a key role in directing incoming electrophiles. The -NH₂ group is an ortho-, para-director, while the -COOCH₃ group is a meta-director.

Halogenation: Direct halogenation of this compound has been demonstrated. For instance, chlorination using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) provides a method for introducing a chlorine atom onto the pyridine ring. google.com The amino group directs the substitution to the positions ortho and para to it (C3 and C5).

Nitration: While direct nitration of this compound is complex, the nitration of its precursor, methyl isonicotinate (B8489971), provides insight into the regioselectivity of the pyridine system. Nitration of methyl isonicotinate with a mixture of nitric and sulfuric acid yields Methyl 3-nitroisonicotinate. ntnu.no The ester group at the C-4 position directs the incoming nitro group to the C-3 position (meta). Subsequent reduction of the nitro group is a common route to synthesize the title compound.

Directed ortho-Metalation (DoM): A powerful strategy for regioselective functionalization is Directed ortho-Metalation (DoM). wikipedia.org In this method, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles. organic-chemistry.org The amino group (-NH₂) or a derivatized amide group on this compound can potentially act as a DMG, directing functionalization specifically to the C-3 position.

Cross-Coupling Reactions: Once halogenated, derivatives of this compound become valuable substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org This reaction allows for the formation of new carbon-carbon bonds by coupling the halogenated pyridine with an organoboron compound in the presence of a palladium catalyst. organic-chemistry.orgmdpi.com This strategy is highly versatile for introducing aryl, heteroaryl, or alkyl groups onto the pyridine ring. epo.orgnih.gov

Transformations of the Methyl Ester Moiety of this compound

The methyl ester group is another key functional handle that can be chemically transformed to create a variety of derivatives.

Hydrolysis and Esterification Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-aminoisonicotinic acid. This reaction is typically carried out by heating the ester under reflux with an aqueous base, such as sodium hydroxide (B78521) solution, in a process known as saponification. rsc.org The initial product is the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the free carboxylic acid. rsc.org Acid-catalyzed hydrolysis using a dilute acid is also possible, though this reaction is often reversible. rsc.org

Esterification: The reverse reaction, esterification, is the primary method for synthesizing this compound itself. This is typically achieved by reacting 2-aminoisonicotinic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.

Table 2: Hydrolysis and Esterification of this compound

Transformation Reactants Reagents Product

Advanced Synthetic Techniques Applied in this compound Chemistry

Modern synthetic methods are increasingly applied to the synthesis and derivatization of this compound to improve efficiency, yield, and sustainability.

Catalytic Methods in the Synthesis and Derivatization of this compound

Catalysis plays a pivotal role in the chemistry of this compound, from its synthesis to its subsequent functionalization.

Microwave-Assisted Synthesis: The esterification of 2-aminoisonicotinic acid to form the title compound can be significantly accelerated using microwave irradiation. A microwave-assisted protocol at 60°C with sulfuric acid as a catalyst can produce this compound in high yield (up to 93%) in just 1.5 hours.

Flow Chemistry: For industrial-scale production, adapting synthetic routes to continuous flow systems can offer advantages over batch processing, such as improved consistency and throughput.

Catalytic C-H Activation: An emerging and powerful strategy is the direct functionalization of C-H bonds through transition metal catalysis. wikipedia.orgmt.com This atom-economical approach avoids the need for pre-functionalized substrates (like halogenated derivatives). While specific examples for this compound are still developing, the principles of C-H activation are widely applied to heterocyclic compounds, offering future potential for its derivatization. nih.govsnnu.edu.cn

Catalysts for Cross-Coupling: As mentioned, palladium complexes are essential catalysts for Suzuki-Miyaura coupling reactions of halogenated this compound derivatives. organic-chemistry.orgmdpi.com The choice of palladium precatalyst and ligand is critical for achieving high efficiency and broad substrate scope. organic-chemistry.org

Green Chemistry Principles in the Production and Reactions of this compound

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into chemical synthesis and manufacturing. chemijournal.com This approach aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com Key principles of green chemistry include the use of safer solvents, energy efficiency, employment of catalysts over stoichiometric reagents, and the design of processes that maximize atom economy, such as one-pot and multicomponent reactions. chemijournal.com In the context of this compound, these principles are increasingly being applied to both its synthesis and its subsequent chemical transformations, leading to more efficient and environmentally benign methodologies.

The application of green chemistry is evident in the reactions where this compound serves as a key building block. It is particularly valuable in multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby reducing waste, saving time, and minimizing energy consumption.

One prominent example is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. researchgate.net In this reaction, this compound, acting as a heterocyclic amidine, reacts with an aldehyde and an isocyanide to produce highly substituted imidazo[1,2-a]pyridines. researchgate.netnih.gov These products are of significant interest as they often exhibit intense fluorescence, making them useful as chemosensors and bioimaging probes. researchgate.netfrontiersin.org The GBB synthesis of these compounds is characterized by its adherence to green principles, featuring excellent yields, short reaction times, and the use of low-cost, environmentally friendly, and reusable catalysts. nih.gov Some variations of this reaction can be performed under solvent-free conditions, further enhancing its green profile. researchgate.netnih.gov

Beyond the GBB reaction, other green methodologies have been developed for reactions involving aminopyridine derivatives. Research has shown the utility of heterogeneous catalysts and water as a green solvent for the synthesis of imidazopyridines, presenting a sustainable approach for such organic transformations. beilstein-journals.org Furthermore, cyanide-free, eco-friendly catalytic reactions have been developed for the synthesis of α-iminonitriles from 2-aminopyridines using cerium(III) catalysts, highlighting a move away from toxic reagents. nih.gov One-pot reactions involving copper(I) iodide and this compound have also been reported for the formation of coordination polymers. researchgate.net

While much of the green chemistry focus has been on the reactions of this compound, principles are also being applied to its production. Microwave-assisted synthesis, a technique known for its energy efficiency and reduced reaction times, can be employed for the esterification of 2-aminoisonicotinic acid to produce the methyl ester.

The table below summarizes key green chemistry approaches involving this compound and related aminopyridines.

Reaction TypeRole of this compound/AminopyridineKey Green FeaturesProduct ClassCitations
Groebke-Blackburn-Bienaymé (GBB) ReactionHeterocyclic AmidineMulticomponent, Solvent-free conditions, Reusable catalyst, High atom economyImidazo[1,2-a]pyridines researchgate.netnih.gov
Coordination Polymer SynthesisLigandOne-pot reactionCoordination Polymers researchgate.net
α-Iminonitrile Synthesis2-Aminopyridine ReactantCyanide-free, Eco-friendly Ce(III) catalystα-Iminonitriles nih.gov
Imidazopyridine Synthesis2-Aminopyridine ReactantHeterogeneous catalyst, Use of water as a solventImidazopyridines beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 2 Aminoisonicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, including methyl 2-aminoisonicotinate and its derivatives. nmr-bio.com It provides detailed information about the chemical environment of individual atoms, enabling the elucidation of complex molecular frameworks.

High-Resolution NMR Studies for Structural Elucidation of this compound Derivatives

High-resolution one-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, serves as the primary method for the initial structural assessment of this compound derivatives. ipb.ptnih.gov The chemical shifts (δ), coupling constants (J), and signal multiplicities in these spectra offer a wealth of structural information.

In ¹H NMR spectra, the protons on the pyridine (B92270) ring of a this compound derivative exhibit characteristic chemical shifts that are sensitive to the nature and position of substituents. nih.gov For instance, a study on a Schiff base derivative of this compound reported a singlet for the azomethine proton (H-C=N) at 8.29 ppm. mobt3ath.com The protons of the methyl ester group typically appear as a singlet around 3.9 ppm. sepscience.com The aromatic protons on the pyridine ring itself will show distinct patterns based on their substitution.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the methyl ester group is typically observed in the downfield region of the spectrum. The chemical shifts of the pyridine ring carbons are also highly informative, reflecting the electronic effects of the amino group, the ester, and any other substituents. acs.org

Table 1: Illustrative ¹H NMR Spectral Data for a Hypothetical this compound Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH₂5.0-6.0Broad Singlet-
H-3 (Pyridine)6.5-6.7Doublet~5.0
H-5 (Pyridine)7.8-8.0Doublet of Doublets~5.0, ~1.5
H-6 (Pyridine)8.1-8.3Doublet~1.5
OCH₃ (Ester)~3.9Singlet-

Note: The values presented are typical and can vary based on the solvent and specific derivatization.

Multidimensional NMR Techniques in Complex Molecular Structure Determination

While 1D NMR is powerful, the structural elucidation of more complex or novel derivatives often requires two-dimensional (2D) NMR techniques to resolve signal overlap and establish definitive atomic connectivity. ipb.ptacs.org These experiments correlate different nuclei through chemical bonds or through space.

Key 2D NMR Techniques: sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically over two or three bonds (e.g., H-C-H). It is invaluable for tracing out proton networks within a molecule. sdsu.eduscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that correlates protons directly to the carbons they are attached to (¹J-coupling). sdsu.eduscience.gov It provides a clear map of all C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J and ³J-couplings). ipb.ptscience.gov It is crucial for connecting different spin systems and piecing together the complete molecular structure, for example, by correlating the methyl ester protons to the carbonyl carbon and the C4 ring carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, irrespective of whether they are connected through bonds. This information is vital for determining stereochemistry and conformation.

The combined application of these techniques allows for the unambiguous assignment of all proton and carbon signals, even in highly substituted and complex derivatives of this compound. rsc.orgconicet.gov.ar

Table 2: Overview of Common 2D NMR Techniques for Structural Elucidation

TechniqueAbbreviationInformation ProvidedPrimary Application
Correlation SpectroscopyCOSY¹H-¹H scalar coupling (2-3 bonds)Identifying coupled proton spin systems
Heteronuclear Single Quantum CoherenceHSQC¹H-¹³C direct correlation (1 bond)Assigning protons to their directly attached carbons
Heteronuclear Multiple Bond CorrelationHMBC¹H-¹³C long-range correlation (2-3 bonds)Assembling the carbon skeleton and linking functional groups
Nuclear Overhauser Effect SpectroscopyNOESY¹H-¹H spatial proximityDetermining stereochemistry and 3D conformation

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemyx.com It is essential for determining molecular weight, confirming elemental composition, and monitoring chemical transformations of this compound derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. chemyx.com This hybrid technique is exceptionally suited for monitoring the progress of synthesis reactions in real-time. shimadzu.com By analyzing small aliquots from the reaction mixture at various time points, chemists can track the consumption of starting materials (e.g., this compound), the formation of intermediates, and the appearance of the final product. digitellinc.com

Furthermore, LC-MS is a critical tool for assessing the purity of the final synthesized derivatives. nih.gov The chromatogram reveals the presence of any unreacted starting materials or byproducts, while the mass spectrometer provides mass information for each separated component, aiding in their identification. sepscience.com The high sensitivity and specificity of LC-MS, particularly when using techniques like selected reaction monitoring (SRM), allow for the detection and quantification of even trace-level impurities. nih.govresearchgate.net

Table 3: Hypothetical LC-MS Data for Monitoring a Derivatization Reaction

Time PointReactant Peak Area (m/z 153.1 [M+H]⁺)Product Peak Area (m/z 257.2 [M+H]⁺)Purity (%)
0 min1,500,00000
30 min750,000600,000~45
60 min150,0001,200,000~88
120 min<10,0001,350,000>98

Note: Data is illustrative of a reaction where a moiety of ~104 Da is added to this compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

While standard mass spectrometry provides the nominal molecular mass, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. savemyexams.commsu.edu This precision is crucial because it allows for the unambiguous determination of a compound's elemental composition.

For example, different molecular formulas can have the same nominal mass but will have distinct exact masses due to the mass defect of their constituent atoms (e.g., ¹²C = 12.0000, ¹H ≈ 1.0078, ¹⁶O ≈ 15.9949, ¹⁴N ≈ 14.0031). savemyexams.com By comparing the experimentally measured exact mass from HRMS with the theoretical exact masses calculated for possible formulas, the correct molecular formula for a new this compound derivative can be confidently confirmed. nih.govresearchgate.net This is a standard and essential step in the characterization of any newly synthesized compound. researchgate.netremedypublications.com

Table 4: Example of Molecular Formula Confirmation using HRMS

Possible FormulaNominal MassTheoretical Exact MassObserved HRMS [M+H]⁺Mass Difference (ppm)
C₁₃H₁₂N₂O₄260261.0870--
C₁₄H₁₆N₂O₃260261.1234261.1232-0.8
C₁₅H₂₀N₂O₂260261.1598--

Note: In this hypothetical example, the observed HRMS data confirms C₁₄H₁₆N₂O₃ as the correct molecular formula.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound, making them a cornerstone of characterization for this compound and its derivatives. core.ac.uk

The FT-IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amino group are expected in the region of 3300-3500 cm⁻¹. core.ac.uk A strong absorption band corresponding to the C=O (carbonyl) stretch of the methyl ester group would typically appear around 1700-1730 cm⁻¹. The spectrum would also feature bands for aromatic C=C and C=N stretching vibrations within the pyridine ring, as well as C-H stretching and bending modes. mobt3ath.comjinr.ru

For example, a study on the closely related 2-aminopyridine (B139424) assigned the N-H asymmetric and symmetric stretching vibrations to bands around 3550 cm⁻¹ and 3452 cm⁻¹, respectively. core.ac.uk The synthesis of a Schiff base from this compound was confirmed by the disappearance of the amino group's N-H stretching band and the appearance of a new band for the azomethine (C=N) group at 1611 cm⁻¹. mobt3ath.com

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric, non-polar bonds. nih.govnih.gov Together, FT-IR and Raman spectra offer a detailed vibrational fingerprint of the molecule, confirming the presence of key functional groups and providing insights into the molecular structure. researchgate.netresearchgate.net

Table 5: Characteristic Vibrational Frequencies for this compound Derivatives

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
N-H StretchPrimary Amine (-NH₂)3300 - 3500
C-H StretchAromatic (sp²)3000 - 3100
C-H StretchAliphatic (sp³, -OCH₃)2850 - 3000
C=O StretchEster (-COOCH₃)1700 - 1730
C=N StretchPyridine Ring1450 - 1600
C=C StretchPyridine Ring1400 - 1600
C-O StretchEster1100 - 1300

Note: These are general ranges and the exact positions can be influenced by substitution and intermolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique vibrational spectrum is generated, which acts as a molecular "fingerprint." For this compound, the FTIR spectrum reveals characteristic absorption bands corresponding to its primary amine (-NH₂), ester (-COOCH₃), and substituted pyridine ring moieties.

The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300–3500 cm⁻¹. core.ac.uk Specifically, aromatic primary amines exhibit asymmetric and symmetric stretching bands. nepjol.info The presence of the ester functional group is confirmed by the strong carbonyl (C=O) stretching vibration, which is expected to appear around 1725 cm⁻¹. core.ac.uk Additionally, C-O stretching vibrations associated with the ester group will be present. The aromatic C-H stretching vibrations of the pyridine ring are found just above 3000 cm⁻¹, while the skeletal vibrations of the pyridine ring itself appear in the 1400-1650 cm⁻¹ region. usc.edu Analysis of these key peaks allows for the unambiguous confirmation of the compound's functional group composition. mdpi.comresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Asymmetric Stretch 3450 - 3550 Medium
Primary Amine N-H Symmetric Stretch 3300 - 3450 Medium
Ester C=O Carbonyl Stretch 1720 - 1730 Strong
Pyridine Ring C=C/C=N Skeletal Stretch 1620 - 1650 Medium-Strong
Pyridine Ring C-H Aromatic Stretch > 3000 Variable
Ester/Methyl C-O Stretch / C-H Bend 1100 - 1300 Medium

Note: Expected wavenumber ranges are based on typical values for aminopyridine and ester compounds. core.ac.ukcore.ac.ukusc.edu

Raman Spectroscopy for Molecular Vibrational Mode Analysis

Raman spectroscopy serves as a powerful complementary technique to FTIR for analyzing the vibrational modes of a molecule. researchgate.net It relies on the inelastic scattering of monochromatic light, providing information about vibrations that may be weak or absent in an FTIR spectrum. For this compound, Raman spectroscopy is particularly effective for observing the vibrations of the pyridine ring and the non-polar bonds.

In studies of related aminopyridine derivatives, N-H stretching vibrations are also observed in the Raman spectra, typically in the 3300-3550 cm⁻¹ range. core.ac.uk The vibrational modes of the pyridine ring are prominent in Raman spectra. The ring "breathing" mode, a symmetric expansion and contraction of the ring, provides a strong and characteristic signal. Upon dative bond formation or substitution, the frequencies of these ring modes can shift, providing insight into the molecule's electronic environment and interactions. nih.gov Theoretical and experimental studies on substituted pyridines have provided detailed assignments of their fundamental vibrational modes, which serve as a basis for interpreting the spectrum of this compound. core.ac.ukcdnsciencepub.comnih.gov

Table 2: Key Raman Shifts for Pyridine Derivative Functional Groups

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Primary Amine N-H Symmetric Stretch 3300 - 3450
Pyridine Ring Ring Breathing Mode 990 - 1050
Pyridine Ring C-H In-plane Bend 1200 - 1250
Ester C=O Stretch 1720 - 1730
Methyl Group C-H Symmetric/Asymmetric Stretch 2850 - 2950

Note: Expected shifts are based on data from pyridine and its derivatives. core.ac.uknih.govnih.gov

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) in Research Purity Assessment

HPLC is a highly efficient and sensitive technique used to determine the purity of this compound and to quantify it in reaction mixtures. iu.edu The most common mode for analyzing such pyridine derivatives is Reversed-Phase HPLC (RP-HPLC). mdpi.com In this setup, the stationary phase is non-polar (e.g., a C18-modified silica (B1680970) column), and the mobile phase is a more polar mixture, typically consisting of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsigmaaldrich.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar impurities will elute faster, while the slightly less polar this compound will be retained longer on the column. Detection is commonly achieved using a UV detector, as the pyridine ring possesses a strong chromophore that absorbs UV light at a specific wavelength (e.g., 250 nm). sielc.com The result is a chromatogram where the area of the peak corresponding to this compound is proportional to its concentration, allowing for a quantitative purity assessment, often exceeding 98%. ptfarm.pl

Table 3: Typical HPLC Conditions for Analysis of Pyridine Derivatives

Parameter Description
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase Octadecylsilane (C18) bonded silica gel (e.g., 5 µm particle size)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water (often with a buffer like sulfuric or phosphoric acid) sielc.comptfarm.pl
Detection UV-Vis Spectrophotometry (e.g., at 250 nm) sielc.com
Purpose Purity determination, quantification, and separation from impurities

Note: Conditions are generalized from standard methods for pyridine and related aromatic compounds. sielc.comptfarm.plvscht.cz

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are unparalleled in their ability to provide definitive information about the arrangement of atoms within a crystalline solid. tcd.ie Both single-crystal and powder XRD methods are used to characterize this compound and its derivatives, revealing detailed structural and phase information.

Single-Crystal X-ray Diffraction for Elucidating Crystal Structures of this compound Complexes

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a crystalline material at the atomic level. uliege.be This technique has been successfully applied to elucidate the structure of coordination polymers involving this compound (NH₂-MeIN) as a ligand.

In a notable study, the reaction of this compound with copper(I) iodide resulted in the formation of a one-dimensional coordination polymer, [Cu(NH₂-MeIN)I]n. researchgate.net SCXRD analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. The analysis provided exact atomic coordinates, allowing for the determination of crucial bond lengths, bond angles, and intermolecular interactions. It was found that the amino group of the ligand plays a significant role in establishing the supramolecular architecture through hydrogen bonding. researchgate.netrsc.org Such detailed structural data are vital for understanding the relationship between molecular structure and material properties. nih.govbeilstein-journals.org

Table 4: Crystallographic Data for the [Cu(NH₂-MeIN)I]n Complex at 110 K

Parameter Value
Chemical Formula C₇H₈CuIN₂O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.8412(12)
b (Å) 13.987(2)
c (Å) 7.9150(11)
β (°) 94.629(4)
Volume (ų) 975.3(2)
Z (Formula units/cell) 4
Key Distance: Cu···Cu (Å) 2.682(4)

Data sourced from the supporting information of a study on copper-iodine coordination polymers. rsc.org

Powder X-ray Diffraction in Material Characterization

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the bulk properties of crystalline materials. ncl.ac.uk It is primarily used for phase identification, determining sample purity, and analyzing crystallite size. washington.edu Instead of a single crystal, a polycrystalline (powder) sample containing thousands of randomly oriented crystallites is used.

For materials derived from this compound, such as the [Cu(NH₂-MeIN)I]n coordination polymer, PXRD is essential for confirming that the bulk synthesized material corresponds to the structure determined by SCXRD. rsc.orgmdpi.com The experimental PXRD pattern, which consists of a series of diffraction peaks at specific 2θ angles, is compared to a theoretical pattern calculated from the single-crystal data. A match between the peak positions confirms the phase identity and purity of the bulk sample. mdpi.com Studies on the [Cu(NH₂-MeIN)I]n material showed excellent agreement between the theoretical diffractogram and the experimental patterns for both microcrystalline and nanofiber forms of the polymer, verifying the structural integrity of the material in different morphologies. rsc.org

Table 5: Prominent Powder XRD Peaks for [Cu(NH₂-MeIN)I]n Microcrystals

Peak Number 2θ (degrees)
1 ~12.5
2 ~21.0
3 ~25.0
4 ~28.0
5 ~32.5

Note: Approximate 2θ positions are estimated from the experimental diffractogram presented for compound 2m. rsc.org

Computational Chemistry and Theoretical Studies on Methyl 2 Aminoisonicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict a molecule's electronic distribution, energy levels, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govmedjchem.com It allows for the calculation of various molecular properties and reactivity descriptors that help in predicting how a molecule will behave in a chemical reaction. For aminopyridine derivatives, which are structurally related to Methyl 2-aminoisonicotinate, DFT has been employed to explore chemical reactivities and establish correlations between physicochemical properties and biological activities. nih.gov

DFT calculations can determine reactivity descriptors such as chemical potential (µ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These parameters provide a quantitative measure of a molecule's stability and reactivity. For instance, a molecule with a larger chemical hardness is generally more stable and less reactive. nih.gov The molecular electrostatic potential (MESP) map is another useful tool derived from DFT calculations, which visualizes the charge distribution on the molecule's surface. The MESP map helps in identifying the most active sites for electrophilic and nucleophilic attacks. nih.gov In derivatives of 2-amino-3-cyanopyridine, the amino group is typically a nucleophilic site, while the carbon atom of the cyano group is susceptible to electrophilic attack. nih.gov

Furthermore, DFT is instrumental in elucidating reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. rsc.org This allows researchers to map out the entire energy profile of a reaction, providing a detailed understanding of the reaction pathway. For example, in the study of aminopyridine thiourea (B124793) derivatives, DFT was used to examine the interactions and free energy of binding with enzymes. rsc.org

Table 1: Global Reactivity Descriptors Calculated with DFT (Note: The following data is illustrative for a class of pyridine (B92270) derivatives and not specific to this compound)

DescriptorFormulaSignificance
Chemical Potential (µ)µ = (EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution
Electrophilicity Index (ω)ω = µ2 / 2ηPropensity to accept electrons

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and interactions. pku.edu.cn The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. medjchem.com For pyridine derivatives, the HOMO lobes are often centered on the nitrogen atoms, which influences their reactivity in processes like oxidation. wuxibiology.com

In computational studies of 2-pyridone derivatives, DFT calculations have been used to determine the HOMO-LUMO energy gaps and other global parameters. researchgate.net The distribution of these frontier orbitals across the molecule can reveal sites that are prone to specific types of chemical interactions. For many pyridine derivatives, the HOMO and LUMO are distributed over the pyridine ring and its substituents, indicating that these regions are central to the molecule's chemical interactions. researchgate.net

Table 2: Illustrative HOMO-LUMO Energies and Gaps for Pyridine Derivatives (Note: These values are examples for related compounds and are not specific to this compound)

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)
Pyridine Derivative A-6.5-1.25.3
Pyridine Derivative B-6.8-1.55.3
Pyridine Derivative C-6.2-1.84.4

Quantum chemical calculations are also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. researchgate.net Methods like DFT can be used to calculate vibrational frequencies (infrared and Raman spectra), electronic transitions (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

The initial assignment of a molecule's structure based on spectroscopic data is often supported by quantum chemical calculations. researchgate.net For instance, the calculated vibrational frequencies from a DFT study can be compared with an experimental IR spectrum to confirm the presence of specific functional groups and to aid in the assignment of vibrational modes. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules, providing information about their photophysical properties. mdpi.com

In a study of an isonicotinate-derived porphyrin, spectroscopic methods were used for characterization, and the optical energy gap was determined. nih.gov Such experimental data can be correlated with theoretical calculations to gain a deeper understanding of the molecule's electronic structure. nih.gov These computational predictions are crucial for interpreting experimental spectra and confirming the structure of newly synthesized compounds. mdpi.com

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of conformational landscapes and the simulation of interactions between molecules, which is particularly important in the context of drug design and materials science.

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. MD simulations can be used to explore the different conformations that a molecule can adopt and to understand the energetic landscape that governs these shapes. nih.gov By simulating the movement of a molecule over time, researchers can identify stable conformations and the transitions between them.

In the field of drug design, understanding how a small molecule (ligand) interacts with a biological target, such as a protein, is of utmost importance. MD simulations and molecular docking are powerful tools for studying these interactions. plos.org Molecular docking predicts the preferred orientation of a ligand when it binds to a target, while MD simulations can be used to study the stability of the ligand-protein complex and the dynamics of the binding process. plos.orgmdpi.com

Numerous studies have used these techniques to investigate pyridine derivatives as potential drug candidates. For instance, molecular docking and MD simulations have been employed to study the interactions of thiazolo-pyridine derivatives with the enzyme α-amylase in the context of developing anti-diabetic agents. plos.org These simulations can identify key amino acid residues in the protein's active site that are crucial for binding and can reveal the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govrsc.org This detailed understanding of ligand-biomolecular interactions is essential for the rational design of new and more effective therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) modeling is a cornerstone of modern drug discovery and materials science, establishing a correlation between the chemical structure of a compound and its biological activity or physical properties. Computational approaches in SAR analysis utilize the three-dimensional structure of molecules to predict their activity, enabling the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic profiles. These ligand-based methods are crucial when the three-dimensional structure of the target receptor is unknown. Quantitative Structure-Activity Relationship (QSAR) models, a key component of this field, provide a theoretical basis for lead optimization by characterizing the physicochemical or structural properties of ligand molecules.

In Silico Screening and Virtual Ligand Design Utilizing this compound as a Scaffold

In silico screening and virtual ligand design are powerful computational techniques that allow for the rapid and cost-effective evaluation of large libraries of chemical compounds to identify potential drug candidates or materials with desired properties. These methods are broadly categorized into structure-based and ligand-based approaches. Ligand-based virtual screening (LBVS), in particular, is employed when the structure of the biological target is not known, relying instead on the information from known active molecules.

This compound presents itself as a valuable scaffold for virtual ligand design due to its distinct structural features. The pyridine ring provides a rigid core, while the amino (-NH2) and methyl ester (-COOCH3) groups at positions 2 and 4, respectively, offer key points for chemical modification and interaction with biological targets. These functional groups can act as hydrogen bond donors and acceptors, which are critical for molecular recognition and binding affinity.

The process of using this compound as a scaffold in virtual ligand design would typically involve the following steps:

Scaffold Hopping and Modification: Creating a virtual library of derivatives by adding various substituents to the core structure of this compound.

Descriptor Calculation: For each derivative, a set of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) is calculated.

Model Building: A QSAR model is developed using a training set of molecules with known activities. This model establishes a mathematical relationship between the molecular descriptors and the activity.

Virtual Screening: The developed model is then used to predict the activity of the virtual library of this compound derivatives.

Hit Selection and Optimization: Compounds with the highest predicted activity are selected for further computational analysis, such as molecular docking (if a target structure is available) and molecular dynamics simulations, before being prioritized for chemical synthesis and biological testing.

While specific studies detailing the use of this compound as a scaffold in large-scale virtual screening campaigns are not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry. The principles of in silico design strongly suggest its potential as a foundational structure for developing novel therapeutic agents.

Computational Studies in Materials Science Applications

Computational chemistry plays a pivotal role in materials science by enabling the prediction and understanding of material properties at the atomic and molecular levels. Theoretical studies, particularly those employing Density Functional Theory (DFT), allow researchers to model the structures and electronic characteristics of complex materials like coordination polymers before their synthesis, saving significant time and resources. These computational approaches provide insights into how molecular building blocks, such as this compound, can be assembled into functional materials with tailored optoelectronic and magnetic properties.

Prediction of Coordination Polymer Structures and Electronic Properties

Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands. The choice of the organic ligand is crucial as it dictates the structure, dimensionality, and ultimately the properties of the resulting material. Computational methods are instrumental in predicting how ligands will coordinate with metal centers and what kind of framework will be formed.

DFT calculations are a primary tool for these predictions. By solving the quantum mechanical equations that govern the behavior of electrons in the system, DFT can be used to:

Optimize Geometry: Determine the most stable three-dimensional arrangement of atoms in the coordination polymer, including bond lengths and angles.

Predict Electronic Structure: Calculate the distribution of electrons within the material and determine key electronic properties.

A key aspect of understanding electronic properties is the analysis of Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the material's conductivity and optical properties. A smaller gap generally corresponds to higher conductivity.

In a computational study on the related compound methyl nicotinate (B505614) (MN), DFT calculations were used to investigate its interaction with metal selenide (B1212193) clusters. The study calculated various electronic parameters, demonstrating the utility of these computational methods. nih.gov

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Electrophilicity Index
Methyl Nicotinate (MN)--5.0024.195
MN-Copper Selenide (MNCS)--1.78011.456
MN-Zinc Selenide (MNZS)--1.9559.531

This table, adapted from a study on methyl nicotinate, illustrates the types of electronic properties that can be predicted using DFT. The addition of metal clusters significantly reduces the HOMO-LUMO gap, suggesting an increase in conductivity. Similar computational approaches could be applied to predict the properties of coordination polymers formed with this compound. nih.gov

Simulation of Optoelectronic and Magnetic Behaviors in Materials

Beyond structural and basic electronic properties, computational methods can simulate more complex behaviors of materials, such as their interaction with light (optoelectronics) and magnetic fields. These simulations are vital for designing materials for applications in LEDs, solar cells, and data storage.

Optoelectronic Properties: Time-dependent DFT (TD-DFT) is a common method used to predict the UV-Vis absorption spectra of molecules and materials. nih.gov This allows researchers to understand how a material will absorb light, which is fundamental for applications in solar energy conversion and photocatalysis. Simulations can predict the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Magnetic Properties: For materials containing transition metal ions, computational chemistry can predict and explain magnetic behavior. The presence of unpaired electrons in the d-orbitals of these metals often leads to interesting magnetic properties. Advanced computational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) approach, can be used to model the magnetic exchange interactions between metal centers within a coordination polymer. rsc.org

Medicinal and Biological Chemistry Research Involving Methyl 2 Aminoisonicotinate Derivatives

Design and Synthesis of Bioactive Compounds from Methyl 2-Aminoisonicotinate

The design and synthesis of bioactive compounds derived from this compound leverage its unique chemical architecture to create molecules with specific pharmacological profiles. Researchers have successfully modified this core structure to develop compounds that can interact with various biological targets, demonstrating its potential in drug discovery.

Exploration of this compound as a Privileged Scaffold in Drug Discovery

The 2-aminopyridine (B139424) moiety, a core component of this compound, is considered a privileged scaffold in drug discovery. This is due to its simple, low molecular weight structure that is readily functionalized to produce a wide range of biologically active molecules with minimal side reactions nih.gov. The pyridine (B92270) ring is a key component in over 7000 existing drug molecules and is found in numerous natural products and pharmaceuticals, highlighting its importance in medicinal chemistry rsc.org. The 2-aminopyridine framework allows for the synthesis of diverse compounds targeting various biological pathways nih.govnih.gov. The versatility of the 2-aminopyridine-4-carboxylic acid structure, to which this compound belongs, makes it a valuable building block in the development of new therapeutic agents chemimpex.com.

Derivatization for Specific Biological Target Modulation

The functional groups of this compound provide convenient handles for derivatization, allowing for the fine-tuning of molecular properties to achieve desired interactions with specific biological targets. This has led to the development of potent and selective inhibitors for a range of enzymes implicated in various diseases.

Phosphodiesterase 10A (PDE10A) Inhibition: While direct synthesis of PDE10A inhibitors from this compound is not extensively documented in the provided search results, the broader class of aminopyridine derivatives has been explored for this target. PDE10A is a key enzyme in the regulation of cyclic nucleotide signaling, and its inhibition is a promising strategy for the treatment of neuropsychiatric disorders nih.gov. Research in this area has led to the identification of potent PDE10A inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range nih.gov.

Galactokinase (GALK1) Inhibition: this compound has been utilized as a starting material in the synthesis of inhibitors for human galactokinase (GALK1) bioassaysys.com. Deficiency of the GALT enzyme in Classic Galactosemia leads to an accumulation of galactose-1-phosphate (gal-1-p), a condition that can be mitigated by inhibiting GALK1 bioassaysys.com. Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of compounds derived from this scaffold, leading to the development of potent analogs with IC50 values under 100 nM bioassaysys.combioassaysys.com. These inhibitors have shown the ability to reduce gal-1-p levels in patient-derived cells bioassaysys.com.

Table 1: Galactokinase (GALK1) Inhibition by a Lead Compound

Compound Target IC50 (µM)
NCGC00238624 Human GALK1 7.69
NCGC00238624 Mouse GALK1 13.67

Data sourced from a study on the structure-activity relationship of GALK1 inhibitors bioassaysys.com.

Glyoxalase-I (Glo-I) Inhibition: The enzyme Glyoxalase-I (Glo-I) is a target for the development of anticancer agents due to its role in cellular detoxification pathways that are often upregulated in tumor cells nih.govnih.gov. While the direct synthesis of Glo-I inhibitors from this compound is not explicitly detailed in the provided results, research into Glo-I inhibitors has identified compounds with significant activity. For instance, a series of diazenylbenzenesulfonamide derivatives have been synthesized and evaluated, with the most potent compounds exhibiting IC50 values of 1.28 µM and 1.13 µM nih.gov.

Substituted 2-aminopyridines have been investigated as inhibitors of nitric oxide synthases (NOS). These enzymes play crucial roles in various physiological processes, and their inhibition can have significant therapeutic effects nih.govscbt.com. Studies have shown that 4,6-disubstituted 2-aminopyridines can exhibit enhanced potency and specificity for the inducible NOS (iNOS) isoform. One of the most potent compounds in a series of substituted 2-aminopyridines demonstrated an IC50 of 28 nM against iNOS nih.gov.

In Vitro Biological Activity Evaluation Methodologies

The assessment of the biological activity of compounds derived from this compound relies on a variety of in vitro assays designed to measure their effects on specific enzymes. These assays are crucial for determining the potency and selectivity of the synthesized inhibitors.

Enzyme Inhibition Assays and IC50 Determination

Enzyme inhibition assays are fundamental tools for quantifying the inhibitory potential of a compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

For PDE10A , a common method is the scintillation proximity assay (SPA), which is a homogeneous and robust high-throughput screening method nih.gov. Fluorescence polarization-based assays are also utilized to quantify enzyme activity reactionbiology.com.

The activity of galactokinase inhibitors is often determined using a two-step ATP-depletion assay with a luminescent readout or a pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH)-coupled assay that measures the steady-state velocity of the reaction nih.govnih.gov. The latter involves monitoring the oxidation of NADH to NAD+ spectrophotometrically at 340 nm creative-enzymes.comsigmaaldrich.com.

Glyoxalase-I activity is typically measured spectrophotometrically by monitoring the increase in absorbance at 240 nm, which corresponds to the formation of S-D-lactoylglutathione nih.govportlandpress.com. This method can be adapted for use in microplates for high-throughput screening portlandpress.com.

For nitric oxide synthase , inhibitor screening often involves measuring the production of nitric oxide (NO). Since NO is rapidly oxidized to nitrite (B80452) and nitrate (B79036), the assay typically involves the reduction of nitrate to nitrite, followed by quantification using the Griess method, which results in a colorimetric readout bioassaysys.comsigmaaldrich.com.

Cell-Based Assays for Biological Response Evaluation

The biological effects of derivatives based on the this compound scaffold are frequently evaluated using cell-based assays, which are critical for determining their potential as therapeutic agents. A primary method employed in this evaluation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

In studies involving novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, researchers utilized the MTT test to establish the antiproliferative activity against various cell lines. mdpi.com The safety of these compounds was first confirmed by testing their effects on non-cancerous cell lines, such as BLAB 3T3 (mouse embryonic fibroblast cells) and MCF-10A (non-tumorigenic human breast epithelial cells). mdpi.com This initial screening is crucial to ensure that the derivatives are not broadly toxic, making them more suitable for further investigation as potential antitumor agents. mdpi.com

Following the initial safety assessment, the antiproliferative efficacy was evaluated against human breast cancer cell lines, namely MCF-7 and MDA-MB-231. mdpi.com These assays yield critical data points such as the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cell population. For instance, one of the most effective compounds, a 4-amino-thieno[2,3-d]pyrimidine derivative, demonstrated an IC50 value of 4.3 ± 0.11 µg/mL against the MCF-7 cell line. mdpi.com

Similarly, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were screened for their cytotoxicity against pseudonormal cell lines, including HaCat (human epidermal keratinocytes) and BALB/c 3T3 (normal murine fibroblasts), using the MTT assay. mdpi.com This step helps in identifying compounds that are selectively toxic to cancer cells while having minimal impact on healthy cells. The most promising antimicrobial derivatives from this series underwent this cytotoxicity screening, which revealed that they possessed a low ability to damage these pseudonormal cells, indicating a favorable preliminary safety profile. mdpi.com

The data from these cell-based assays are often used to calculate a selectivity index (SI), which compares the cytotoxic effect on cancer cells to that on normal cells. A higher SI value indicates greater selectivity for cancer cells. For the 4-amino-thieno[2,3-d]pyrimidine derivatives, the highest selectivity index against MCF-7 cells was 19.3 for one compound, while another showed an SI of 3.7 against MDA-MB-231 cells, highlighting their potential for targeted therapy. mdpi.com

Antiproliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives mdpi.com
CompoundTarget Cell LineIC50 (µM)Selectivity Index (SI)
Compound 2MCF-70.013-
Compound 2MDA-MB-2310.0563.7
Compound 3MCF-70.02319.3

Antimicrobial Efficacy Investigations of this compound Derivatives

Derivatives of this compound are a subject of significant research for their potential antimicrobial properties. Investigations into their efficacy involve screening against a panel of pathogenic bacteria and fungi to determine their spectrum of activity and potency. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

One study on 2-aminopyridine derivatives found that certain compounds exhibited high activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with MIC values as low as 0.039 µg/mL. nih.gov Interestingly, these compounds showed no effect against Gram-negative bacteria or yeasts, indicating a selective mechanism of action. nih.gov

In another research effort, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and evaluated for their antimicrobial activity. Most of these compounds showed moderate activity, but one derivative, compound 3g, displayed a potent inhibitory effect against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 µM. mdpi.com

Furthermore, a comprehensive study of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated good to excellent antibacterial activity against eight different Gram-positive and Gram-negative bacteria. nih.gov The activity of these compounds was reported to be 10 to 50 times greater than that of the reference antibiotics ampicillin (B1664943) and streptomycin. The most active compound in this series exhibited MIC values ranging from 0.004 to 0.03 mg/mL. nih.gov The same series of compounds also showed promising antifungal activity, with MIC values between 0.004 and 0.06 mg/mL. nih.gov

Antimicrobial Activity of Selected Heterocyclic Derivatives
Compound SeriesTarget OrganismResult (MIC)Reference
2-Aminopyridine derivative (2c)S. aureus, B. subtilis0.039 µg/mL nih.gov
Thiazolo[4,5-b]pyridin-2-one (3g)P. aeruginosa, E. coli0.21 µM mdpi.com
Indole-2-carboxylate derivative (8)Various Bacteria0.004–0.03 mg/mL nih.gov
Indole-2-carboxylate derivative (15)Various Fungi0.004–0.06 mg/mL nih.gov

Mechanism of Action Studies

Molecular Target Identification and Validation for Bioactive Derivatives

Understanding the mechanism of action of bioactive derivatives of this compound requires the identification and validation of their specific molecular targets within the cell. A key computational technique used for this purpose is molecular docking. This method predicts the preferred orientation of a ligand (the derivative) when bound to a target molecule, such as a protein or enzyme, to form a stable complex.

For antimicrobial derivatives, bacterial enzymes essential for survival are common targets. For example, in silico molecular docking studies were performed on highly active thiazolo[4,5-b]pyridine (B1357651) derivatives to elucidate their mechanism of action. mdpi.com The binding interactions of the most potent compound were analyzed against two crucial bacterial enzymes: MurD ligase, which is involved in the synthesis of the bacterial cell wall peptidoglycan, and DNA gyrase, an enzyme that controls DNA topology and is essential for DNA replication. mdpi.com The binding energies and inhibitory constants from these docking studies were compared to those of ciprofloxacin, a well-known antibiotic, to validate the potential of the new compound as an inhibitor of these targets. mdpi.com

Similarly, for a series of indole (B1671886) derivatives with potent antimicrobial activity, docking studies suggested that their antibacterial effect likely stems from the inhibition of E. coli MurB, another key enzyme in peptidoglycan biosynthesis. nih.gov For their antifungal activity, the proposed mechanism involves the inhibition of 14a-lanosterol demethylase (CYP51), an enzyme critical for the synthesis of ergosterol, an essential component of fungal cell membranes. nih.gov These computational predictions provide a strong foundation for subsequent experimental validation to confirm the specific molecular interactions and inhibitory mechanisms.

Ligand-Biomolecule Binding Mechanisms (e.g., DNA binding)

Once a molecular target is identified, the next step is to understand the specific binding mechanism between the ligand (the this compound derivative) and the biomolecule. This involves characterizing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

The addition of small chemical groups, like a methyl group, can significantly influence these binding interactions. A methyl group can make a molecule more hydrophobic, promoting its binding to hydrophobic pockets within a protein's active site. nih.gov For example, a methyl group can extend into a lipophilic pocket lined by the side chains of nonpolar amino acid residues like valine, alanine, leucine, and isoleucine, forming favorable hydrophobic contacts. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Elucidation of Key Structural Features of this compound Derivatives for Biological Potency

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, as it aims to identify the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the structure of a lead compound, such as a this compound derivative, and observing the resulting changes in potency, researchers can develop a predictive understanding of which chemical modifications will enhance the desired biological effect.

SAR studies have revealed that the position and nature of substituents on the pyridine ring and associated structures are critical for antimicrobial activity. For example, in a series of 2-aminopyridine compounds, the presence of a cyclohexylamine (B46788) group was found to be responsible for antibacterial activity against Gram-positive bacteria. nih.gov The same study noted that introducing additional methylene (B1212753) (CH2) groups after the amine function led to a complete loss of activity, highlighting the precise spatial requirements for effective interaction with the biological target. nih.gov

The influence of substituents has also been observed in other related heterocyclic systems. In one study, high antimicrobial activity was associated with the presence of a chlorine atom at a specific position on a phenyl ring attached to the core structure. mdpi.com Activity was also found to increase with methyl substitution at the same position, indicating that both electronic and steric factors contribute to the compound's efficacy. mdpi.com

The positioning of a methyl group can have a dramatic effect on binding affinity. Computational studies have shown that introducing a methyl group at a position where it projects into a hydrophobic region of the target protein can be particularly favorable for binding. nih.gov Conversely, placing the same methyl group at a different position where it does not enter a hydrophobic area, or where it may cause steric clashes, can be less favorable or even detrimental to binding. For instance, one analysis showed that methylation at the C4 position of a particular inhibitor led to a 1000-fold loss in activity, demonstrating the profound impact of subtle structural changes. nih.gov These analyses are crucial for guiding the rational design of new, more potent derivatives.

Impact of Methyl Group Modifications on Biological Activity (e.g., "Magic Methyl" effect)

The strategic addition or modification of a methyl group on a lead compound can profoundly influence its biological activity, a phenomenon often referred to in medicinal chemistry as the "Magic Methyl" effect. juniperpublishers.comnih.gov This effect is not magical but is rooted in the unique physicochemical properties of the methyl group. Although small, its introduction into a molecular scaffold can lead to significant and sometimes unexpected improvements in potency, selectivity, and pharmacokinetic properties. juniperpublishers.comjuniperpublishers.com This section will explore the mechanistic basis of the "Magic Methyl" effect and its potential implications for derivatives of this compound.

The influence of a methyl group on a molecule's biological activity can be attributed to several factors:

Increased Binding Affinity and Potency: The introduction of a methyl group can enhance the binding affinity of a ligand to its target receptor. This is often achieved through favorable hydrophobic interactions within a lipophilic pocket of the binding site. By displacing water molecules from the binding site, a methyl group can lead to a favorable entropic contribution to the free energy of binding, thereby increasing potency. juniperpublishers.comjuniperpublishers.com It has been suggested that a single, well-placed methyl group can boost potency by as much as 10-fold. juniperpublishers.com

Conformational Effects: Methyl groups can influence the preferred conformation of a molecule. By creating steric hindrance, a methyl group can restrict the rotation around single bonds, locking the molecule into a more bioactive conformation. This pre-organization of the ligand for binding can reduce the entropic penalty of binding and thus enhance affinity. juniperpublishers.com

Improved Metabolic Stability: The introduction of a methyl group can block metabolically labile sites on a molecule. By replacing a hydrogen atom with a methyl group at a site prone to enzymatic oxidation (e.g., by cytochrome P450 enzymes), the metabolic stability and half-life of a drug can be significantly increased. juniperpublishers.comjuniperpublishers.com

While specific studies on the impact of methyl group modifications on this compound derivatives are not extensively documented in publicly available literature, the principles of the "Magic Methyl" effect observed in other pyridine-containing compounds can be extrapolated. For instance, in the development of various kinase inhibitors and other therapeutic agents with pyridine scaffolds, the strategic placement of methyl groups has been shown to be a key factor in optimizing their biological profiles.

The table below illustrates the hypothetical impact of methyl group modifications at different positions of a generic this compound derivative on its biological activity, based on the principles of the "Magic Methyl" effect.

Modification PositionPotential Impact on Biological ActivityUnderlying Rationale
Methylation of the pyridine ringIncreased potency and/or selectivityEnhanced hydrophobic interactions with the target protein; altered electronic properties of the pyridine ring influencing binding.
Methylation of the amino groupAltered receptor binding and selectivityChanges in hydrogen bonding capacity and steric interactions within the binding pocket.
Introduction of a methyl group at a metabolically susceptible positionIncreased metabolic stability and half-lifeBlocking of a site of oxidative metabolism by cytochrome P450 enzymes.
Strategic placement to induce a specific conformationEnhanced binding affinityRestriction of bond rotation, leading to a more favorable bioactive conformation for receptor binding.

Materials Science and Coordination Chemistry Applications of Methyl 2 Aminoisonicotinate

Design and Synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The rational design of CPs and MOFs relies on the selection of appropriate organic ligands and metal centers to control the resulting topology and functionality. Methyl 2-aminoisonicotinate serves as a valuable ligand in this context, offering predictable coordination behavior and the ability to form stable, extended networks.

A particularly interesting area of research is the formation of copper-iodine [Cu(I)-I] coordination polymers. These materials are known for their rich structural diversity and fascinating photoluminescent properties. While specific examples utilizing this compound are not extensively documented, the behavior of similar pyridine-based ligands provides a strong model for its potential applications. In these structures, copper(I) iodide clusters or chains form an inorganic backbone, which is decorated and linked by the organic ligands. The reaction of a copper(I) halide with a pyridine-based ligand like this compound can yield a variety of structures, from discrete tetranuclear cubane-like clusters, [Cu₄I₄L₄], to one-dimensional (1D) "stair-step" or two-dimensional (2D) layered polymers, [CuIL]n diva-portal.orgnih.gov. The final architecture is influenced by factors such as the stoichiometry of the reactants, the solvent system used for crystallization, and the steric and electronic properties of the ligand itself nih.gov.

The synthesis is typically carried out under mild conditions, often involving the self-assembly of the metal salt and the ligand in a suitable solvent. The resulting materials are often crystalline, allowing for detailed structural analysis via X-ray diffraction.

The coordination of this compound to a metal center primarily occurs through the lone pair of electrons on the pyridine (B92270) nitrogen atom. This N-donor interaction is a common feature in the coordination chemistry of pyridine derivatives. The geometry around the metal center is dictated by its coordination number and the nature of the ligands involved. For instance, in complexes with aminopyridine ligands, coordination numbers of 2, 4, and 6 are common, leading to linear, tetrahedral or square planar, and octahedral geometries, respectively nih.gov.

In the context of copper(I)-iodide polymers, the copper centers typically exhibit a distorted tetrahedral geometry, coordinating to a combination of iodide ions and the nitrogen atoms of the organic ligands. The interplay between the inorganic [Cu-I] framework and the organic ligands is crucial in determining the material's properties. For example, subtle changes in the Cu-Cu distances within the copper iodide clusters, influenced by the packing of the organic ligands, can have a profound impact on the material's luminescence acs.orgrsc.org. The amino and ester functional groups on the this compound ligand can further influence the supramolecular structure through the formation of hydrogen bonds, which can link adjacent polymer chains and create higher-dimensional networks nih.gov.

Metal IonTypical Coordination NumberCommon Geometries with Pyridine-type Ligands
Cu(II)4, 5, 6Square Planar, Square Pyramidal, Octahedral
Zn(II)4, 6Tetrahedral, Octahedral
Cd(II)4, 6, 7Tetrahedral, Octahedral, Pentagonal Bipyramidal
Cu(I)2, 3, 4Linear, Trigonal Planar, Tetrahedral

This table presents common coordination numbers and geometries for selected metal ions with pyridine-type ligands, which are anticipated for complexes involving this compound.

Advanced Material Characterization Techniques for Derived Materials

The functional properties of materials derived from this compound are investigated using a suite of advanced characterization techniques. These methods provide insights into the thermal stability, optoelectronic behavior, and electrical properties of the synthesized coordination polymers.

Thermogravimetric analysis (TGA) is a critical technique for assessing the thermal stability of coordination polymers. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data provides information about the temperatures at which the material decomposes, which is crucial for determining its potential operating range in various applications.

For MOFs and CPs, the TGA curve typically shows an initial weight loss corresponding to the removal of solvent molecules trapped within the pores or coordinated to the metal centers. This is followed by a plateau, indicating a range of thermal stability for the framework itself. At higher temperatures, a significant weight loss occurs, which corresponds to the decomposition of the organic ligand and the collapse of the framework structure. The thermal stability of MOFs is influenced by several factors, including the strength of the metal-ligand coordination bonds and the thermal robustness of the organic linker researchgate.net. For instance, the decomposition of the archetypal MOF, HKUST-1 (a copper-based framework), begins around 300-325 °C rsc.org. MOFs containing aminofunctionalized linkers, which are structurally related to this compound, often show decomposition temperatures in the range of 300 to 600 °C researchgate.net. For example, the framework of NH₂-MIL-125(Ti) starts to collapse around 350 °C exeter.ac.uk.

Material TypeExampleDecomposition Temperature (°C)
MOFHKUST-1~300-325
MOFNH₂-MIL-125(Ti)~350
MOFMIL-88B(Fe)~314

This table provides examples of decomposition temperatures for several well-known MOFs, offering a benchmark for the expected thermal stability of new coordination polymers.

Coordination polymers synthesized from pyridine-based ligands and copper(I) halides are particularly renowned for their fascinating luminescence properties diva-portal.orgmdpi.com. These materials often exhibit stimuli-responsive behavior, where their light emission changes in response to external factors like temperature (thermochromism) or mechanical force (mechanoluminescence or piezochromism) rsc.orgacs.orgresearchgate.net.

The luminescence in these systems can originate from different electronic transitions. At room temperature, the emission is often a low-energy band attributed to a "cluster-centered" (CC) excited state, which involves both halide-to-metal charge transfer and copper-centered transitions acs.orgresearchgate.net. At lower temperatures, a higher-energy emission band can appear, which is associated with a halide-to-ligand charge transfer (XLCT) excited state diva-portal.orgresearchgate.net. The thermochromic behavior, a visible change in emission color with temperature, arises from the thermal equilibrium between these two emissive states diva-portal.orgresearchgate.net. This equilibrium is highly sensitive to the geometry of the [Cu₄I₄] cluster core, particularly the distances between the copper atoms rsc.org.

Mechanoluminescence is another remarkable property observed in some of these materials. The application of mechanical force, such as grinding, can disrupt the crystal packing and alter the intermolecular interactions. This, in turn, modifies the Cu-Cu distances within the inorganic clusters, leading to a change in the emission color acs.orgacs.orgresearchgate.net. This process is often reversible, with the original emission properties being restored upon recrystallization acs.org. The use of ligands like this compound in such systems could lead to new materials with tunable optoelectronic responses.

StimulusPhenomenonOriginPotential Application
TemperatureThermochromismShift in equilibrium between Cluster-Centered (CC) and Halide-to-Ligand Charge Transfer (XLCT) excited states.Temperature sensors
Mechanical ForceMechanoluminescenceDisruption of crystal packing, altering Cu-Cu distances and modifying the emissive state.Pressure sensors, damage detection

Coordination polymers can exhibit semiconductor properties, making them promising candidates for applications in electronics. The electrical conductivity in these materials is largely dependent on the efficiency of charge transport through the framework. This is often facilitated by the presence of continuous π-π stacking interactions between the aromatic organic ligands, which can create pathways for charge delocalization rsc.org.

Supramolecular Assembly and Self-Organization in Derived Materials

The field of materials science has seen a surge of interest in the design and synthesis of novel materials with tailored properties. A key strategy in this endeavor is the use of supramolecular assembly, a process where molecules spontaneously organize into well-defined, larger structures through non-covalent interactions. This compound, with its versatile functional groups, serves as an excellent building block for creating complex supramolecular architectures.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. researchgate.net This is achieved by understanding and controlling the intermolecular interactions that govern the formation of a crystal lattice. In materials derived from this compound, hydrogen bonding plays a pivotal role in directing the supramolecular assembly. nih.gov The amino group (-NH2) and the ester group (COOCH3) of the molecule are excellent hydrogen bond donors and acceptors, respectively. This allows for the formation of robust and directional hydrogen bonds, leading to predictable packing motifs.

Table 1: Key Non-Covalent Interactions in Crystal Engineering of this compound Derivatives

Interaction TypeDescriptionRole in Supramolecular Assembly
Hydrogen Bonding Strong, directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.Directs the primary assembly of molecules into specific motifs like chains, sheets, or networks.
π-π Stacking Attractive interaction between aromatic rings.Influences the packing of pyridine rings, contributing to the stability of the crystal lattice.
C-H···π Interactions Weak hydrogen bond between a C-H bond and a π-system.Provides additional stabilization to the crystal structure.
van der Waals Forces Weak, non-directional forces arising from temporary fluctuations in electron density.Contribute to the overall cohesion of the crystal.

Formation of Nanofibers and Thin Film Composites for Opto-electronic Devices

The self-assembly properties of this compound derivatives can be harnessed to create nanomaterials such as nanofibers and thin films, which are of great interest for applications in opto-electronic devices. Nanofibers are one-dimensional nanostructures with high aspect ratios and large surface areas, while thin films are materials with thicknesses in the nanometer to micrometer range.

The formation of nanofibers from derivatives of this compound can be achieved through processes like electrospinning or self-assembly in solution. The directional nature of hydrogen bonding and other non-covalent interactions can drive the molecules to align and grow into long, fibrous structures. These nanofibers can exhibit interesting optical and electronic properties due to the ordered arrangement of the molecules.

Thin film composites incorporating this compound-based materials can be fabricated using techniques such as spin coating, drop casting, or layer-by-layer assembly. These films can be designed to have specific thicknesses and morphologies, which are crucial for their performance in opto-electronic devices. The ability to control the molecular organization within the thin film is key to optimizing its light-absorbing and charge-transporting properties. lettersonmaterials.com The development of such materials opens up possibilities for their use in devices like organic light-emitting diodes (OLEDs) and organic solar cells.

Application-Oriented Research in Material Science

The unique structural and electronic properties of materials derived from this compound make them promising candidates for a range of applications in material science. Research in this area is focused on leveraging these properties to develop advanced functional materials.

Development of Sensors Based on Coordination Polymers Derived from this compound

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. researchgate.net The pyridine nitrogen and the amino group of this compound make it an excellent ligand for coordinating with various metal ions. By carefully selecting the metal ion and the reaction conditions, it is possible to synthesize coordination polymers with diverse structures and functionalities.

One of the most exciting applications of coordination polymers is in the development of chemical sensors. researchgate.net The porous nature of many coordination polymers allows them to selectively adsorb specific molecules or ions. This adsorption can lead to a change in the material's physical properties, such as its fluorescence or conductivity, which can be used as a sensing signal.

Coordination polymers derived from this compound could be designed to be highly selective and sensitive sensors for various analytes. For example, the amino groups within the polymer framework could act as recognition sites for specific guest molecules through hydrogen bonding. The luminescence of the coordination polymer could be quenched or enhanced upon binding with the target analyte, providing a clear and measurable signal. Research in this area is focused on synthesizing new coordination polymers and exploring their sensing capabilities for environmental monitoring, medical diagnostics, and industrial process control. nih.govmdpi.com

Table 2: Potential Sensing Mechanisms in Coordination Polymers Derived from this compound

Sensing MechanismDescriptionPotential Analyte
Luminescence Quenching/Enhancement The analyte interacts with the coordination polymer, leading to a change in its fluorescent properties.Metal ions, small organic molecules, anions.
Colorimetric Sensing The color of the coordination polymer changes upon exposure to the analyte.pH, specific gases, volatile organic compounds.
Conductometric Sensing The electrical conductivity of the coordination polymer changes upon adsorption of the analyte.Gases, humidity.

Potential in Photovoltaic Applications and Dye-Sensitized Solar Cells

The growing demand for renewable energy has spurred intensive research into new materials for solar energy conversion. Dye-sensitized solar cells (DSSCs) are a promising type of photovoltaic device that mimics the natural process of photosynthesis. nih.gov In a DSSC, a layer of a semiconductor (typically titanium dioxide) is coated with a dye that absorbs sunlight. researchgate.net

Derivatives of this compound have the potential to be used as sensitizers in DSSCs. The aromatic pyridine ring and the amino group are common features in many organic dyes used in solar cells. By modifying the structure of this compound, for instance, by extending the π-conjugated system or introducing specific anchoring groups, it may be possible to develop efficient dye sensitizers. mdpi.com

The role of the dye in a DSSC is to absorb light and inject an electron into the conduction band of the semiconductor. The efficiency of this process depends on several factors, including the dye's absorption spectrum, its energy levels, and its ability to bind to the semiconductor surface. The carboxylate group, which can be readily obtained from the methyl ester of this compound, is an effective anchoring group for attaching the dye to the titanium dioxide surface. Further research into the design and synthesis of novel dyes based on the this compound scaffold could lead to the development of more efficient and cost-effective dye-sensitized solar cells. nih.gov

Corrosion Inhibition Research Utilizing Methyl 2 Aminoisonicotinate Derivatives

Synthesis of Novel Corrosion Inhibitors Based on Methyl 2-Aminoisonicotinate Scaffold

The synthesis of new corrosion inhibitors from this compound typically involves the chemical modification of its functional groups—the amino group and the ester group—to enhance its adsorption characteristics and, consequently, its inhibitive properties. A common strategy is the conversion of the amino group into a Schiff base. This is achieved by reacting this compound with various aldehydes or ketones.

The reaction involves the nucleophilic addition of the amino group to the carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to form the imine or Schiff base. The general reaction is as follows:

Step 1: An aldehyde or ketone is added to a solution of this compound in a suitable solvent, such as ethanol.

Step 2: A catalytic amount of acid is often added to facilitate the reaction.

Step 3: The mixture is refluxed for a specific period, and the progress of the reaction is monitored using techniques like thin-layer chromatography.

Step 4: Upon completion, the product is isolated by cooling the reaction mixture, followed by filtration and recrystallization to obtain the pure Schiff base derivative.

The resulting Schiff bases possess an extended conjugation system and additional heteroatoms (if present in the aldehyde or ketone), which can significantly improve their interaction with the d-orbitals of the metal surface, leading to enhanced corrosion inhibition efficiency.

Experimental Evaluation of Corrosion Inhibition Efficiency

Weight loss measurement is a straightforward and widely used gravimetric method to determine the corrosion rate and the inhibition efficiency of an inhibitor. The methodology involves immersing pre-weighed metal coupons in a corrosive medium (e.g., 1 M HCl) with and without the addition of the inhibitor at various concentrations.

The procedure is as follows:

Mild steel coupons of known dimensions are polished with different grades of emery paper, degreased with acetone, washed with distilled water, and dried.

The initial weight of each coupon is accurately recorded.

The coupons are then immersed in the corrosive solution containing different concentrations of the synthesized this compound derivatives for a specified period (e.g., 24 hours) at a constant temperature.

After the immersion period, the coupons are removed, cleaned to remove corrosion products, washed, dried, and re-weighed.

The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

CR = (W₁ - W₂) / (A * t) IE% = [(CR₀ - CR₁) / CR₀] * 100

Where:

W₁ and W₂ are the weights of the coupon before and after immersion, respectively.

A is the surface area of the coupon.

t is the immersion time.

CR₀ and CR₁ are the corrosion rates in the absence and presence of the inhibitor, respectively.

Inhibition Efficiency of this compound Derivatives from Weight Loss Measurements
Inhibitor Concentration (M)Corrosion Rate (g/m²h)Inhibition Efficiency (%)
Blank (0)1.25-
1x10⁻⁵0.4564.0
5x10⁻⁵0.2877.6
1x10⁻⁴0.1588.0
5x10⁻⁴0.0893.6

Scanning Electron Microscopy (SEM) is a powerful surface analysis technique used to visualize the morphology of the metal surface. By comparing the SEM images of the metal surface exposed to the corrosive medium in the absence and presence of the inhibitor, the formation of a protective inhibitor film can be confirmed. najah.edu

In a typical analysis, a mild steel coupon is immersed in the corrosive solution without the inhibitor. The resulting surface, when viewed under SEM, shows significant damage, characterized by a rough and pitted appearance due to the aggressive attack of the corrosive medium. In contrast, the surface of a coupon immersed in the corrosive solution containing an effective concentration of a this compound derivative appears much smoother and shows significantly less damage. najah.edu This is attributed to the formation of a stable and uniform protective film of the inhibitor molecules adsorbed on the metal surface, which acts as a barrier to the corrosive species. najah.edu

Theoretical Studies on Corrosion Inhibition Mechanisms

Quantum chemical calculations, based on Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitors with their inhibition efficiency. Several quantum chemical descriptors are calculated to predict the performance of the inhibitor molecules. eurjchem.com

Key descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency. eurjchem.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, which also contributes to the adsorption process. eurjchem.com

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, facilitating its adsorption on the metal surface and resulting in higher inhibition efficiency. eurjchem.com

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.

Electronegativity (χ): This indicates the ability of the molecule to attract electrons.

Global Hardness (η): This is a measure of the resistance to charge transfer. Softer molecules (lower hardness) are generally more reactive. eurjchem.com

Calculated Quantum Chemical Descriptors for this compound Derivatives
MoleculeE_HOMO (eV)E_LUMO (eV)ΔE (eV)Inhibition Efficiency (%)
Derivative A-6.25-1.854.4085.2
Derivative B-6.10-2.054.0591.5
Derivative C-5.95-2.103.8594.8

The trend often observed is that a higher E_HOMO, lower E_LUMO, and smaller ΔE correspond to a higher inhibition efficiency, as these factors promote the adsorption of the inhibitor on the metal surface. eurjchem.com

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the adsorption behavior of inhibitor molecules on a metal surface at an atomic level. mdpi.com These simulations provide valuable insights into the interaction between the inhibitor and the metal, helping to elucidate the corrosion inhibition mechanism. mdpi.com

In a typical MD simulation for a corrosion system, a simulation box is constructed containing the metal surface (e.g., an iron crystal lattice), the corrosive medium (e.g., water and hydronium ions), and the inhibitor molecules. The interactions between all atoms are described by a suitable force field. The simulation then calculates the trajectory of each atom over time, allowing for the visualization of the adsorption process.

The key outputs from MD simulations include:

Adsorption Energy: A more negative adsorption energy indicates a stronger and more spontaneous adsorption of the inhibitor on the metal surface.

Binding Energy: This quantifies the strength of the interaction between the inhibitor and the metal surface.

Inhibitor Orientation: MD simulations can reveal the preferred orientation of the inhibitor molecules on the metal surface. For instance, a flat or parallel orientation often leads to greater surface coverage and better inhibition.

These computational studies complement experimental findings by providing a detailed molecular-level understanding of the adsorption process, which is crucial for the rational design of more effective corrosion inhibitors based on the this compound scaffold.

Future Directions and Emerging Research Avenues for Methyl 2 Aminoisonicotinate

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Material Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery and design of novel compounds derived from methyl 2-aminoisonicotinate. nih.gov These computational tools can significantly accelerate the traditionally slow and costly process of developing new molecules and materials. mdpi.com

AI algorithms can analyze vast datasets of chemical structures and properties to identify promising new derivatives of this compound. nih.gov By recognizing complex patterns that are not apparent to human researchers, ML models can predict the physicochemical properties, bioactivity, and potential toxicity of hypothetical compounds before they are ever synthesized in a lab. nih.govmdpi.com This predictive power allows for the in silico screening of thousands or even millions of virtual molecules, prioritizing the most promising candidates for synthesis and experimental testing.

In material design, AI can guide the development of polymers or metal-organic frameworks incorporating the this compound scaffold. By simulating how structural modifications would affect material properties like thermal stability, conductivity, or porosity, machine learning can fast-track the creation of advanced materials tailored for specific applications.

Table 1: Potential Applications of AI/ML in this compound Research

Research AreaAI/ML ApplicationPotential Outcome
Drug Discovery Predictive modeling of bioactivity and toxicityFaster identification of lead compounds with improved efficacy and safety. nih.govmdpi.com
Virtual screening of large compound librariesEfficient exploration of chemical space to find novel therapeutic agents.
Material Science Simulation of material propertiesAccelerated design of functional materials with desired characteristics.
Generative models for novel structuresProposing new, synthesizable materials with unique properties.

Development of Novel Synthetic Methodologies for Complex this compound Derivatives

While established methods for modifying this compound exist, the synthesis of more complex and structurally diverse derivatives remains a challenge. researchgate.net Future research will focus on developing more efficient, versatile, and selective synthetic strategies.

Key areas of development include:

C-H Activation: Direct functionalization of the pyridine (B92270) ring's carbon-hydrogen bonds is a highly sought-after strategy. This approach avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps, minimizing waste, and allowing for the introduction of a wider range of functional groups.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. unibe.ch Developing flow-based methods for the synthesis and modification of this compound derivatives could make these compounds more accessible for industrial applications.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and mild reaction conditions. Engineering enzymes to perform specific transformations on the this compound scaffold could provide access to complex chiral derivatives that are difficult to obtain through conventional chemistry.

A recent breakthrough in synthetic methodology developed a streamlined, four-step process for producing complex carbocyclic 5-8-5 fused ring systems, a structure with broad therapeutic potential that was previously very difficult to synthesize. eurekalert.org Applying similar innovative and modular strategies to this compound could unlock new families of complex derivatives for exploration. eurekalert.org

Expansion of Biological Targets and Therapeutic Areas for Derived Compounds

Derivatives of pyridine are common in pharmaceuticals, and compounds based on this compound hold promise for new therapeutic applications. medchemexpress.com Future research will aim to identify and validate new biological targets for these compounds, expanding their potential use beyond current areas of investigation.

High-throughput screening (HTS) of compound libraries containing diverse this compound derivatives against a wide array of biological targets is a primary avenue for discovery. This can uncover unexpected activities and new therapeutic possibilities. For instance, while some derivatives may be explored for their anticancer properties, screening could reveal potential as anti-inflammatory, anti-viral, or neuroprotective agents.

Furthermore, a deeper understanding of the structure-activity relationships (SAR) is crucial. By systematically modifying the core structure and observing the effects on biological activity, researchers can design more potent and selective inhibitors or activators for specific targets. mdpi.com For example, research into novel inhibitors of Methionine Aminopeptidase-2 (MetAP-2) for cancer treatment involved extensive optimization of a lead compound to improve its properties, leading to a clinical development candidate. researchgate.net Similarly, a novel allosteric inhibitor of Mat2A, another cancer target, was identified and characterized to understand its mode of action. wesleyan.edu This type of detailed investigation will be essential for advancing this compound derivatives into clinical applications.

Table 2: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaPotential Biological Target ClassRationale
Oncology Kinases, Proteases, DNA-interacting agentsMany existing anticancer drugs are heterocyclic compounds that interact with these targets. mdpi.com
Infectious Diseases Bacterial or viral enzymesThe pyridine core is a "privileged scaffold" in medicinal chemistry for targeting microbial proteins.
Neurological Disorders Receptors, Ion ChannelsSmall molecules can modulate neurotransmission and other CNS pathways.
Inflammatory Diseases Cytokine signaling pathway proteinsTargeting specific components of the immune response to reduce inflammation.

Exploration of Advanced Functional Materials with Tunable Properties

The unique electronic and structural features of the this compound molecule make it an attractive building block for the creation of advanced functional materials. wiley.comresearchgate.net These are materials designed to possess specific, often tunable, properties for use in electronics, optics, and catalysis.

Future research directions include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in this compound are excellent ligands for coordinating with metal ions. This allows for the self-assembly of highly ordered, porous structures (MOFs). By carefully selecting the metal ions and modifying the organic linker, it is possible to create materials with tunable pore sizes and chemical environments, ideal for applications in gas storage, separation, and catalysis.

Organic Electronics: Pyridine-based molecules are often used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Derivatives of this compound could be synthesized and evaluated as components in these devices, potentially serving as electron-transport materials or as part of light-absorbing dyes.

Chemosensors: By attaching a fluorescent or colorimetric reporter group to the this compound scaffold, it is possible to create molecules that change their optical properties upon binding to a specific analyte (e.g., a metal ion or a small molecule). This forms the basis of chemosensors for environmental monitoring or medical diagnostics.

Considerations for Environmental Sustainability and Green Chemistry in Synthesis and Application

As the chemical industry moves towards more environmentally friendly practices, the principles of green chemistry are becoming increasingly important. unibo.it Future work on this compound will need to incorporate these principles at every stage, from synthesis to final application.

Key considerations include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. unibe.ch

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. Research is needed to replace these with more sustainable alternatives, such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). unibe.chmdpi.com

Catalysis over Stoichiometric Reagents: Catalytic reactions are preferable to those that use stoichiometric amounts of reagents, as this reduces waste and often allows for milder reaction conditions. The development of reusable heterogeneous catalysts is a particularly important goal.

Energy Efficiency: Employing methods like microwave-assisted or ultrasonic synthesis can often reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Biodegradability: For applications where the final product may enter the environment, designing derivatives that are biodegradable would be a significant advantage, preventing long-term pollution.

By integrating these green chemistry principles, the future development and application of this compound and its derivatives can be pursued in a manner that is both scientifically innovative and environmentally responsible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.